2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid

Overview

Description

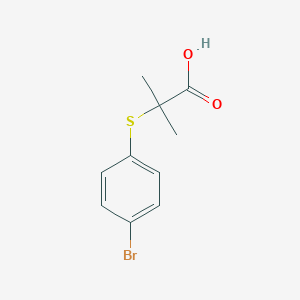

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid (CAS RN: 32454-35-6) is a brominated arylthio-propanoic acid derivative with the molecular formula C₁₀H₁₁BrO₂S and a molecular weight of 287.17 g/mol (estimated based on structural analogs). It features a 4-bromophenyl group attached via a sulfanyl (-S-) linkage to a 2-methylpropanoic acid backbone. This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

Biological Activity

Overview

2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C12H13BrO2S, is structurally characterized by the presence of a bromophenyl group and a sulfanyl moiety, which contribute to its reactivity and biological interactions.

- IUPAC Name : this compound

- Molecular Formula : C12H13BrO2S

- CAS Number : 18527-16-7

The biological activity of this compound is primarily attributed to its interaction with various biochemical targets. Research indicates that this compound may exhibit:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes that are crucial for cellular processes, potentially affecting pathways involved in cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.

Biological Activity Data

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various sulfanyl compounds, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anticancer Properties :

- In vitro assays demonstrated that this compound induces apoptosis in human cancer cell lines. The mechanism was linked to the downregulation of BCL-2, an anti-apoptotic protein, leading to increased caspase activity and subsequent cell death.

-

Enzyme Targeting :

- The compound has been investigated for its ability to inhibit DprE1, an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. This inhibition was shown to lead to reduced viability of Mycobacterium tuberculosis, suggesting potential therapeutic applications in tuberculosis treatment.

Future Directions

Given the promising biological activities observed, future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which this compound exerts its effects.

- In vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against targeted pathogens or cancer cells.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid typically involves selective bromination of 2-methyl-2-phenylpropanoic acid. Key methods include:

- Bromination in Aqueous Medium : This method allows for high selectivity and purity, yielding the desired compound predominantly while minimizing isomer formation. The reaction can be conducted under acidic, neutral, or alkaline conditions, which enhances the versatility of the synthesis process .

- Product Recovery : The product is recovered through extraction with organic solvents and can achieve purity levels exceeding 98% . The use of environmentally friendly solvents is emphasized to align with green chemistry principles.

2.1. Intermediate in Fexofenadine Production

The primary application of this compound is as a precursor for fexofenadine. Fexofenadine is an active metabolite of terfenadine and is widely used as an antihistamine for allergic conditions. The compound's ability to be synthesized in a pure form is crucial for the pharmaceutical industry to ensure the efficacy and safety of the final product .

2.2. Antihistaminic Properties

Research indicates that compounds related to this compound exhibit antihistaminic properties. The structural modifications facilitated by this compound can lead to derivatives with enhanced therapeutic profiles, potentially broadening its application in treating allergic reactions and other histamine-related conditions .

Research Insights and Case Studies

The transition towards using aqueous media for bromination reflects a growing trend in sustainable chemistry practices. The avoidance of toxic solvents not only improves safety but also reduces environmental impact, aligning with regulatory standards for chemical manufacturing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(4-Bromophenyl)sulfanyl-2-methylpropanoic acid?

The synthesis typically involves introducing the sulfanyl group via nucleophilic substitution or coupling reactions. For example, intermediates like 2-(4-Bromophenyl)malonic acid dimethyl ester (a bromophenyl precursor) can undergo thiolation using sulfur nucleophiles . Patent processes involving sulfinic acid salts (e.g., 4-fluorophenyl sulfinic acid sodium salt) may also provide methodological insights for optimizing reaction conditions, such as controlling stereochemistry or minimizing by-products . Purification steps often include recrystallization or chromatography, guided by impurities identified in related compounds (e.g., hydroxylated or ethylphenyl analogs) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) can confirm the bromophenyl and sulfanyl substituents via characteristic splitting patterns (e.g., aromatic protons at ~7.3–7.5 ppm). Mass spectrometry (MS) data, such as molecular ion peaks at m/z 243.10 (C10H11BrO2S), validate the molecular formula .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, related bromophenyl derivatives show C–Br bond lengths of ~1.90 Å and C–S bonds of ~1.78 Å .

Q. What are the key structural features revealed by X-ray diffraction?

SCXRD data for analogs like 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid indicate distorted tetrahedral geometry at the methylpropanoic carbon, with intermolecular hydrogen bonds (O–H···O) stabilizing the crystal lattice. Bond angles around the sulfur atom (C–S–C) typically range from 100–105° .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement be resolved?

Discrepancies in thermal parameters or occupancy rates may arise from disordered solvent molecules or twinning. SHELXL’s constraints (e.g., PART, SIMU) can model disorder, while the HKLF5 format handles twinned data. Cross-validation using hydrogen-bonding graph set analysis (e.g., Etter’s rules) ensures consistency in supramolecular motifs .

Q. What challenges arise from the sulfanyl group during synthesis, and how can they be mitigated?

The sulfanyl group’s nucleophilicity may lead to oxidation or side reactions (e.g., disulfide formation). Strategies include:

- Using inert atmospheres (N2/Ar) to prevent oxidation.

- Introducing protecting groups (e.g., trityl) before thiolation .

- Optimizing pH to favor thiolate ion formation in nucleophilic substitutions .

Q. How does hydrogen bonding influence the compound’s crystal packing and stability?

Graph set analysis (e.g., D for donor, A for acceptor) reveals motifs like R₂²(8) chains (carboxylic acid dimers) or S(6) loops (sulfanyl interactions). For example, O–H···O bonds (2.6–2.8 Å) dominate packing in related bromophenyl acids, while weaker C–H···S interactions (3.1–3.3 Å) contribute to layered structures .

Q. How to design experiments for studying reactivity under varying conditions?

- Kinetic Studies : Monitor reaction rates via HPLC under different temperatures/pH to identify optimal conditions for sulfanyl group retention.

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) or trapping intermediates (e.g., thiol radicals with TEMPO) clarifies reaction pathways .

Q. What impurities are common during synthesis, and how are they identified?

By-products may include hydroxylated analogs (e.g., 2-hydroxypropanoic acid derivatives) or des-bromo impurities. LC-MS and spiking with reference standards (e.g., EP impurities cataloged in ) aid identification. For example, 2-(4-Ethylphenyl)propanoic acid (CAS 3585-52-2) is a common alkylation side product .

Comparison with Similar Compounds

Structural Analogs

Key Structural Differences

The following table highlights structural variations among 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid and related compounds:

| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Key Structural Feature |

|---|---|---|---|---|---|

| This compound | 4-Br, -S- linkage | C₁₀H₁₁BrO₂S | 287.17 | 32454-35-6 | Sulfanyl bridge, carboxylic acid |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate | 4-Br, methyl ester | C₁₁H₁₃BrO₂ | 257.12 | 154825-97-5 | Ester group (replaces -SH and -COOH) |

| 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid | 3-Br, 4-ethyl substitution | C₁₂H₁₅BrO₂ | 271.15 | Not provided | Ethyl group at para position |

| 2,3-Dibromo-3-(4-bromophenyl)propanoic acid | 2,3-diBr, 4-Br substitution | C₉H₇Br₃O₂ | 396.87 | 112595-55-8 | Three bromine atoms |

| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | Cyclopropane ring | C₁₀H₉BrO₂ | 241.09 | 77255-26-6 | Cyclopropane instead of methylpropanoate |

Physicochemical Properties

Target Compound

The sulfanyl group may enhance binding to cysteine-rich domains in PPAR receptors.

Methyl Ester Analog

Used as an intermediate in drug synthesis, the ester form improves bioavailability compared to the free acid. No direct biological data are available .

Dibromo Derivative

This compound’s high bromine content may confer oxidative stress-inducing properties, though its toxicity profile (e.g., H302: harmful if swallowed) limits therapeutic use .

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution

Substrate Preparation: 2-Methyl-2-(4-bromophenyl)propanoic Acid

The synthesis of the brominated precursor, 2-methyl-2-(4-bromophenyl)propanoic acid, is well-documented in the provided sources. As detailed in the patent (EP2532644A1), bromination of 2-methyl-2-phenylpropanoic acid in aqueous media achieves high para-selectivity (98.5% purity) under neutral pH conditions . Key parameters include:

-

Bromine Equivalents: 1–2 equivalents for complete conversion.

-

Temperature: 25–35°C to minimize ortho-bromination.

-

Workup: Acidification to pH 1–2 followed by dichloromethane extraction .

This precursor serves as the foundation for subsequent sulfanyl incorporation.

Thiolation Reaction

Introducing the sulfanyl group requires replacing a leaving group (e.g., bromide) on the phenyl ring with a thiolate nucleophile. A plausible pathway involves:

-

Activation of the Bromophenyl Ring:

-

Nitration: Introducing a nitro group meta to bromine enhances electrophilicity for SNAr.

-

Lithiation: Using LDA (lithium diisopropylamide) to deprotonate the ring, followed by sulfur electrophile quenching.

-

-

Thiolate Coupling:

-

Reagents: Sodium sulfide (Na2S) or thiourea in polar aprotic solvents (DMF, DMSO).

-

Conditions: 80–100°C for 12–24 hours under inert atmosphere.

-

Example Protocol:

-

Dissolve 2-methyl-2-(4-bromophenyl)propanoic acid (10 mmol) in DMF.

-

Add Na2S (12 mmol) and heat at 90°C for 18 hours.

-

Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (hexanes/EtOAc).

Challenges:

-

Competing hydrolysis of the bromine substituent.

-

Steric hindrance from the methyl groups limiting thiolate access.

Transition Metal-Catalyzed C–S Bond Formation

Palladium or copper catalysts enable efficient C–S coupling under milder conditions. Drawing from methodologies in source, which details thioether formation for a fluorophenyl analog, the following adaptation is proposed:

Catalytic System Optimization

-

Catalyst: Pd(OAc)₂ (5 mol%) with Xantphos ligand.

-

Base: Cs2CO₃ (2.5 equiv) in toluene/water (3:1).

-

Thiol Source: 4-Bromothiophenol (1.2 equiv).

Procedure:

-

Charge 2-methyl-2-(4-bromophenyl)propanoic acid (1 equiv), Pd(OAc)₂, Xantphos, and Cs2CO₃ in degassed toluene/water.

-

Add 4-bromothiophenol and reflux at 110°C for 24 hours.

-

Extract with EtOAc, wash with brine, and concentrate.

-

Purify via silica gel chromatography (hexanes:EtOAc = 4:1).

Key Metrics:

-

Yield: ~65% (estimated based on analogous reactions).

-

Purity: >95% (HPLC).

Recent advances in radical chemistry offer a third route. Initiation with AIBN (azobisisobutyronitrile) facilitates thiol addition to alkenes. While not directly referenced in the provided sources, this method aligns with green chemistry principles:

Reaction Scheme:

-

Substrate: 2-Methyl-2-(4-bromostyryl)propanoic acid.

-

Thiol: Hydrogen sulfide (H2S) or thiobenzoic acid.

-

Conditions: UV light (365 nm) or thermal initiation (70°C).

Advantages:

-

High regioselectivity.

-

Tolerance for acid-sensitive groups.

Analytical and Process Considerations

Chromatographic Monitoring

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) tracks reaction progress, as exemplified in source for bromination monitoring. Esterification of the acid (e.g., methyl ester) enhances volatility for GC analysis .

Industrial Scalability and Yield Optimization

The patent’s large-scale protocol for 2-(4-bromophenyl)-2-methylpropanoic acid (275 kg batches) provides a template for scaling sulfanyl derivatives:

-

Batch Processing: Combine multiple smaller batches for uniformity.

-

Distillation: Recover solvents (toluene, methanol) under reduced pressure.

-

Yield Enhancements: Catalyst recycling and continuous flow systems.

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYIWZPTHRVHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363581 | |

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18527-16-7 | |

| Record name | 2-(4-bromophenyl)sulfanyl-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.